Product packaging for Tert-butyl 3-ethynylphenylcarbamate(Cat. No.:CAS No. 185619-66-3)

Tert-butyl 3-ethynylphenylcarbamate

Cat. No.: B070088
CAS No.: 185619-66-3
M. Wt: 217.26 g/mol
InChI Key: OVWBYRQRBCBWDM-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynylphenylcarbamate is a high-value chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. This compound features two critical functional groups: a carbamate-protected amine, safeguarded by the acid-labile tert-butoxycarbonyl (Boc) group, and a terminal alkyne moiety. This unique combination makes it an exceptionally versatile building block, particularly in metal-catalyzed coupling reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction allows for the efficient and reliable conjugation of this aniline-derived scaffold to azide-containing molecules, enabling the synthesis of complex molecular architectures, bioconjugates, and combinatorial libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B070088 Tert-butyl 3-ethynylphenylcarbamate CAS No. 185619-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-ethynylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWBYRQRBCBWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460901
Record name tert-butyl 3-ethynylphenylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185619-66-3
Record name tert-butyl 3-ethynylphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-ethynylphenylcarbamate
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Synthetic Methodologies and Strategies for Tert Butyl 3 Ethynylphenylcarbamate and Analogues

Direct Synthesis Approaches for Ethynylphenylcarbamate Derivatives

Direct synthesis strategies for ethynylphenylcarbamate derivatives predominantly rely on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The synthesis of tert-butyl 3-ethynylphenylcarbamate via this method would typically involve the coupling of a suitably protected 3-haloaniline with a source of acetylene (B1199291).

A representative direct approach involves:

Protection of the aniline: 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) is first protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 3-bromophenylcarbamate or tert-butyl 3-iodophenylcarbamate. This step prevents the amine from interfering with the subsequent coupling reaction.

Sonogashira Coupling: The resulting Boc-protected aryl halide is then reacted with a terminal alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

Deprotection of the alkyne: If a silyl-protected alkyne like trimethylsilylacetylene is used, the trimethylsilyl (B98337) (TMS) group is subsequently removed, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the terminal alkyne. wikipedia.org

The Sonogashira reaction is valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of various functional groups, making it highly applicable to the synthesis of complex molecules. wikipedia.org Variations of the reaction, including copper-free versions, have also been developed. libretexts.org

A recent development in this area is the palladium-catalyzed carbonylative Sonogashira coupling, which utilizes tert-butyl isocyanide as a carbonyl source. organic-chemistry.orgnih.gov This method allows for the synthesis of alkynyl imines, which can be hydrolyzed to alkynones, further expanding the synthetic utility of these coupling strategies. organic-chemistry.org

Precursor-Based Synthetic Routes to Ethynylphenylcarbamate Scaffolds

An alternative and widely used strategy involves the synthesis of a key precursor, 3-ethynylaniline (B136080) (also known as m-aminophenylacetylene), followed by the protection of the amino group. sigmaaldrich.comchemimpex.comnih.gov 3-Ethynylaniline is a versatile chemical intermediate used in the synthesis of pharmaceuticals, polymers, and dyes. chemimpex.com

The synthesis of the target compound from this precursor follows a straightforward step:

Procurement or Synthesis of 3-Ethynylaniline: The starting material, 3-ethynylaniline, is commercially available or can be synthesized through various reported methods. sigmaaldrich.comchemspider.com One synthetic route involves the reduction of m-nitrophenylacetylene. google.com Another patented method describes the synthesis from m-nitro-cinnamic acid via a dibromination-elimination sequence, followed by reduction of the nitro group. google.com

Boc Protection: The amino group of 3-ethynylaniline is then acylated using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to afford this compound. wikipedia.orgmasterorganicchemistry.com This reaction is generally high-yielding and chemoselective for the amine.

This precursor-based approach is often favored due to the ready availability of 3-ethynylaniline and the efficiency of the N-Boc protection step.

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Ethynylphenylcarbamate

Alkynyl Group Reactivity and Functionalization

The terminal ethynyl (B1212043) group (–C≡CH) is the primary site of reactivity on tert-butyl 3-ethynylphenylcarbamate, serving as a versatile handle for molecular elaboration. Its transformations are central to its application in medicinal chemistry and materials science, allowing for its incorporation into larger, more functionalized scaffolds.

Transition metal catalysis provides a powerful toolkit for the functionalization of terminal alkynes. Palladium and copper catalysts are most prominently used to couple the alkyne with various organic electrophiles, leading to the formation of new carbon-carbon bonds under mild and efficient conditions.

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, creating aryl alkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org For this compound, the Sonogashira coupling allows for the direct attachment of its arylalkyne framework to other aromatic or vinylic systems.

The reaction proceeds under mild conditions, typically at room temperature, with the amine base serving to neutralize the hydrogen halide byproduct. wikipedia.org This method is highly valued for its reliability and functional group tolerance. wikipedia.orglibretexts.org The versatility of the Sonogashira coupling has been demonstrated in the synthesis of complex natural products and functional materials. libretexts.org Recent advancements have also explored copper-free versions of the reaction, which can be advantageous in specific synthetic contexts. libretexts.org A typical Sonogashira reaction involving this compound would couple it with an aryl halide (Ar-X) to yield a disubstituted alkyne, a key structure in many pharmaceutical compounds and organic materials.

Table 1: Representative Conditions for Sonogashira Cross-Coupling

ComponentExample Reagent/ConditionPurposeCitation
Alkyne This compoundSubstrate-
Coupling Partner Aryl Iodide, Aryl BromideElectrophile wikipedia.orgnih.gov
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Primary Catalyst libretexts.orgorganic-chemistry.org
Copper Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne libretexts.org
Base/Solvent Diethylamine, TriethylamineNeutralizes HX byproduct wikipedia.org
Temperature Room Temperature to 100°CReaction Condition wikipedia.orgorganic-chemistry.org

A related transformation is the carbonylative Sonogashira coupling, where carbon monoxide is inserted to form an alkynyl ketone. nih.govorganic-chemistry.org Using tert-butyl isocyanide as a CO surrogate, this reaction can produce α,β-alkynyl imines from aryl bromides and terminal alkynes, which are then hydrolyzed to the corresponding alkynones. nih.govorganic-chemistry.org

Beyond the Sonogashira reaction, the ethynyl group of this compound is amenable to other palladium-catalyzed transformations. These reactions often involve the formation of carbo- and heterocyclic structures. For instance, palladium catalysts can facilitate the annulation of alkynes with appropriately substituted aryl halides to construct polycyclic aromatic systems like naphthalenes and phenanthrenes. core.ac.uk

Palladium catalysis can also be used for the synthesis of aryl tert-butyl ethers from aryl halides, a reaction that underscores the versatility of palladium in cross-coupling chemistry, though it does not directly involve the alkyne. organic-chemistry.org However, palladium-catalyzed reactions that do involve the alkyne functionality are extensive, including multicomponent reactions where the alkyne, an aryl halide, and another component are combined in a single step to build molecular complexity efficiently. core.ac.uk

Cycloaddition reactions are powerful methods for constructing cyclic compounds. The ethynyl group of this compound is an excellent participant in such reactions, particularly [3+2] cycloadditions with azides, which form stable five-membered triazole rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction. nih.gov It provides a highly efficient and regioselective method for joining a terminal alkyne, such as the one in this compound, with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govrsc.org This reaction is known for its reliability, mild reaction conditions, simple workup, and tolerance of a wide array of functional groups. nih.govresearchgate.net

The reaction is typically catalyzed by a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. mdpi.com The resulting triazole ring is chemically stable and can act as a rigid linker in larger molecules, making the CuAAC reaction invaluable in drug discovery, bioconjugation, and materials science. nih.govresearchgate.net Research has shown that even sterically demanding alkynes can participate effectively in CuAAC reactions, achieving nearly quantitative yields. mdpi.com

Table 2: Typical Reaction Parameters for CuAAC

ComponentExample Reagent/ConditionRoleCitation
Alkyne Substrate This compoundDipolarophile-
Azide Substrate Benzyl Azide, other organic azides1,3-Dipole nih.gov
Copper(I) Source CuSO₄ / Sodium AscorbateCatalyst System mdpi.com
Ligand (Optional) Tris-(benzyltriazolylmethyl)amine (TBTA)Accelerates reaction, protects catalyst nih.gov
Solvent Water, t-BuOH/H₂O, DMFReaction Medium nih.gov
Temperature Room TemperatureReaction Condition nih.gov

While this compound is an ideal substrate for CuAAC, its terminal alkyne is not sufficiently activated for the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov SPAAC relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to drive the reaction with an azide without the need for a cytotoxic copper catalyst. nih.govmagtech.com.cn This feature makes SPAAC a truly bioorthogonal reaction, suitable for labeling biomolecules in living systems. nih.govnih.gov

Therefore, this compound itself is not used directly in SPAAC. Instead, SPAAC serves as an alternative bioorthogonal ligation strategy where a strained alkyne is used in place of a terminal alkyne like that found on this compound. nih.govgoldchemistry.com The development of SPAAC was a direct response to the limitations of CuAAC in living organisms due to copper's toxicity. nih.gov The choice between CuAAC (using a terminal alkyne) and SPAAC (using a strained alkyne) depends on the specific application, particularly whether the reaction is performed in vitro or in a biological environment. nih.gov

Cycloaddition Reactions of the Ethynyl Moiety.

Formal [2+2] Cycloaddition-Retroelectrocyclization Strategies

The ethynyl group of this compound serves as a key functional handle for engaging in various cycloaddition reactions. One notable pathway is the formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) cascade, a powerful click-type reaction for synthesizing complex conjugated systems. This reaction typically occurs between an electron-rich alkyne and an electron-deficient alkene. nih.govnih.gov The carbamate (B1207046) functionality on the phenyl ring plays a crucial role in activating the alkyne for this transformation. nih.gov

The CA-RE reaction is understood to proceed in two main stages: an initial formal [2+2] cycloaddition to form a cyclobutene (B1205218) intermediate, which then undergoes a retroelectrocyclization to yield a more thermodynamically stable 1,3-butadiene (B125203) derivative. nih.gov While the precise mechanism can be complex and is a subject of ongoing study, a zwitterionic intermediate is often proposed in the formation of the cyclobutene ring. nih.gov

Research has demonstrated that urethane-substituted alkynes, such as the title compound, can be effectively employed in these reactions, particularly in the presence of a Lewis acid like LiClO₄ to promote the transformation. nih.gov This methodology expands the often-limited substrate scope of the CA-RE reaction. By synthesizing various carbamate-functionalized alkynes and reacting them with electron-deficient alkenes like tetracyanoethylene (B109619) (TCNE), a range of chromophores with tunable optical properties can be achieved. nih.gov The diversity of these products can be further enhanced by modifying the substituents on the carbamate's nitrogen or the aryl ring. nih.gov

Table 1: Yields of Carbamate-Substituted Chromophores via [2+2] CA-RE Reaction with TCNE nih.gov
Alkyne Substrate PrecursorCarbamate Side GroupResulting ChromophoreYield (%)
Substrate with Ethyl Group-COOEt19a57
Substrate with Propyl Group-COOPr19b41
Substrate with Isopropyl Group-COO-iPr19c33
Substrate with Phenyl Group-COOPh19d19
Substrate with Naphthyl Group-COO-Naphthyl19e26
Substrate with Aniline Derivative-208

Carbamate Moiety Reactivity and Functional Group Interconversions

The carbamate group (-NH-CO-O-tBu) in this compound is a robust and versatile functional group, often considered a hybrid of an amide and an ester. nih.gov Its chemical stability is derived from resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This resonance results in a lower rotational barrier for the C-N bond compared to analogous amides, which in turn makes the carbamate carbonyl more electrophilic and reactive towards nucleophiles. nih.gov

This inherent reactivity allows for a variety of functional group interconversions. The tert-butyl carbamate (Boc group) is famously used as a protecting group for amines in organic synthesis precisely because it is stable under many reaction conditions but can be readily cleaved under specific, often acidic, conditions to regenerate the parent amine (3-ethynylaniline in this case). nih.gov

Beyond deprotection, the carbamate moiety can undergo other transformations. For instance, hydrolysis, often catalyzed by enzymes or chemical reagents, can convert the carbamate back to the constituent amine, alcohol (tert-butanol), and carbon dioxide. This principle is utilized in the design of prodrugs, where a carbamate linkage improves bioavailability and is later cleaved in the body to release the active drug. nih.gov While not a direct conversion, the stability and electronic nature of the carbamate can be modulated by changing the alcohol portion (e.g., from tert-butanol (B103910) to other alcohols), which in turn influences the reactivity and properties of the molecule. nih.gov

Directed Metalation Strategies for Aryl Carbamate Scaffolds

The carbamate group is one of the most powerful Directed Metalation Groups (DMGs) in organic synthesis, a property that can be exploited in the functionalization of the phenyl ring of this compound. nih.govacs.orgorganic-chemistry.org The Directed ortho-Metalation (DoM) reaction involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.org

The general mechanism involves the coordination of the lithium base to the heteroatoms of the carbamate group. wikipedia.org This coordination acts as a Lewis acid-base interaction, which increases the kinetic acidity of the protons on the adjacent ortho positions of the aromatic ring, facilitating their removal by the strong base to form an aryllithium intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be trapped by a wide variety of electrophiles (E+), leading to the regioselective synthesis of 1,2-disubstituted aromatic compounds. acs.org

The directing power of the O-carbamate group (specifically OCONR₂) has been shown in competitive studies to be superior to many other common DMGs, including chloro, methoxy, and even tertiary amide groups. acs.orgresearchgate.net

Table 2: Competitive Directed ortho-Metalation (DoM) of Aryl O-Carbamates vs. Other Directing Groups researchgate.net
Substrate (O-Carbamate with Competing DMG)Position of Competing DMGMajor Product (Site of Lithiation/Substitution)Yield (%)
2-Chloro-phenyl diethylcarbamate2-ClSubstitution at 3-position75
4-Chloro-phenyl diethylcarbamate4-ClSubstitution at 5-position65
2-Methoxy-phenyl diethylcarbamate2-OMeSubstitution at 3-position68
4-Methoxy-phenyl diethylcarbamate4-OMeSubstitution at 5-position60
3-(Diethylcarbamoyl)phenyl diethylcarbamate3-OAmSubstitution at 6-position86

A significant subsequent reaction for ortho-lithiated carbamates is the anionic ortho-Fries rearrangement. nih.govuwindsor.ca Upon warming, the lithiated intermediate can rearrange, migrating the carbamoyl (B1232498) group from the oxygen to the ortho-lithiated carbon, resulting in the formation of a salicylamide (B354443) derivative (an ortho-hydroxy benzamide). uwindsor.ca This rearrangement provides a powerful tool for synthesizing highly substituted phenolic compounds. researchgate.net

Applications in Advanced Organic Synthesis and Molecular Scaffold Design

Construction of Nitrogen-Containing Heterocycles Utilizing Ethynylphenylcarbamates

The presence of both a nucleophilic nitrogen (after deprotection) and an electrophilic alkyne functionality within the same molecule makes tert-butyl 3-ethynylphenylcarbamate and its derivatives prime candidates for intramolecular cyclization reactions to form nitrogen-containing heterocycles. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. nih.gov

While direct, published examples of using this compound for the synthesis of specific nitrogen heterocycles are not extensively documented, the general strategy of using related ethynylphenylcarbamates is a recognized approach. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is stable under many reaction conditions but can be readily removed to liberate the free amine, which can then participate in cyclization.

Theoretical studies on related systems, such as the intramolecular cyclization of phosphanylidenecarbenes containing a 2,4,6-tri-tert-butylphenyl group, highlight the potential for C-H insertion reactions to form cyclic structures. nih.govbeilstein-journals.org Although this involves a phosphorus analogue, the underlying principle of an intramolecular reaction involving a substituted phenyl ring to form a fused ring system is relevant. For instance, the intramolecular C-H insertion of a phosphanylidenecarbene was shown to require an activation energy of 12.3 kcal/mol to form a dihydro-phosphanaphthalene derivative. beilstein-journals.org This suggests that similar intramolecular cyclizations of ethynylphenylcarbamates could be thermodynamically and kinetically feasible under appropriate conditions.

Furthermore, aza-Michael cyclizations of tethered amine derivatives onto α,β-unsaturated systems represent another powerful strategy for heterocycle synthesis. nih.govchemrxiv.org While these examples utilize sulfamate (B1201201) tethers, the concept of an intramolecular nucleophilic attack of a nitrogen atom onto an activated carbon-carbon multiple bond is a key strategy that could be adapted to systems derived from this compound.

Role as a Versatile Precursor to Complex Molecular Architectures

The dual functionality of this compound provides a powerful platform for the synthesis of complex molecules. The terminal alkyne can undergo a wide variety of transformations, including Sonogashira coupling, click chemistry, and conversion to other functional groups, while the protected amine allows for the introduction of nitrogen-containing moieties at a specific position.

The synthesis of natural products and other complex molecular architectures often relies on the strategic use of multifunctional building blocks. Three-component reactions, for example, have been successfully employed in the total synthesis of nitrogen-containing natural products like withasomnine. nih.gov In one such synthesis, a key step involved the Sonogashira coupling of an iodobenzene (B50100) derivative with a terminal alkyne, followed by a multi-component reaction to construct a pyrazole (B372694) ring. nih.gov This highlights the utility of the ethynyl (B1212043) group in building molecular complexity.

While a direct application of this compound in a reported total synthesis is not readily found, its structural motifs are present in precursors to bioactive molecules. For instance, various substituted phenylcarbamate derivatives have been synthesized and investigated for their biological activities. nih.govresearchgate.net The synthesis of these molecules often involves the coupling of a substituted benzoic acid with an amino phenylcarbamate, demonstrating the utility of the carbamate (B1207046) functionality in constructing larger molecules. nih.govresearchgate.net

The following table showcases examples of complex molecular architectures synthesized from precursors with similar functionalities to this compound.

Precursor FunctionalitiesReaction TypeResulting Complex ArchitectureReference
Iodobenzene and Terminal AlkyneSonogashira Coupling / 3-Component ReactionWithasomnine (Pyrazole Alkaloid) nih.gov
Amino Phenylcarbamate and Substituted Benzoic AcidAmide CouplingSubstituted Benzamidophenylcarbamates nih.govresearchgate.net

Development of Stereoselective Transformations and Chiral Auxiliary Applications

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is often crucial for their biological activity. While there are no specific reports detailing the use of this compound as a chiral auxiliary or in a stereoselective transformation, the principles of asymmetric synthesis can be applied to molecules of this class.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. For example, a novel chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been developed and used in highly diastereoselective Michael additions and alkylations. capes.gov.br This demonstrates that carbamate-containing heterocycles can serve as effective chiral controllers.

Furthermore, asymmetric aldol (B89426) reactions have been employed to synthesize tert-butyl carbamates with multiple stereocenters, which serve as key building blocks for novel protease inhibitors. nih.govnih.gov These syntheses utilize chiral auxiliaries to control the stereochemical outcome of the reaction, leading to the formation of specific diastereomers.

The use of tert-butanesulfinamide (tBS) as a chiral amine reagent has also proven to be a reliable method for the asymmetric synthesis of a wide range of chiral amines. nih.gov This method involves the condensation of tBS with a carbonyl compound, followed by nucleophilic addition and removal of the sulfinyl group. nih.gov This approach could potentially be adapted to substrates containing the ethynylphenyl moiety to generate chiral propargylamines.

The table below summarizes key aspects of related stereoselective transformations.

Stereoselective MethodKey Reagent/AuxiliaryType of TransformationOutcomeReference
Asymmetric Aldol ReactionEvans' Chiral OxazolidinoneDiastereoselective syn- and anti-aldol reactionsSynthesis of chiral aminoalkyl oxiranes nih.govnih.gov
Chiral Auxiliary Directed Reaction(R)- or (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylateMichael Addition, AlkylationHigh diastereoselectivity (up to 99:1 d.r.) capes.gov.br
Asymmetric Amine Synthesistert-Butanesulfinamide (tBS)Nucleophilic addition to sulfinyliminesSynthesis of chiral amines nih.gov

Although direct applications of this compound in these specific areas are yet to be broadly reported, its structure represents a promising scaffold for future developments in the synthesis of complex, nitrogen-containing, and stereochemically defined molecules.

Medicinal Chemistry Research and Pharmacological Relevance

Rational Design and Synthesis of Bioactive Derivatives and Ligands

Tert-butyl 3-ethynylphenylcarbamate serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. While specific studies on this exact isomer are not extensively detailed in publicly available literature, the synthesis of related carbamate (B1207046) derivatives highlights the general strategies employed. For instance, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been undertaken to develop compounds with anti-inflammatory activity. In these syntheses, the amino group of a phenylcarbamate core is condensed with various carboxylic acids to produce a library of amide derivatives.

Similarly, the positional isomer, tert-butyl (4-ethynylphenyl)carbamate, has been synthesized and characterized, indicating the accessibility and research interest in this class of compounds. lookchem.com The synthesis of such compounds often involves the protection of an aminophenyl group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction or modification of the ethynyl (B1212043) functionality. The Boc-protected carbamate is stable under many reaction conditions, yet can be readily removed when needed, making it an excellent protecting group in multi-step syntheses.

The rational design of derivatives often focuses on utilizing the terminal alkyne for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide variety of substituents, leading to the rapid generation of diverse molecular architectures for biological screening.

Strategic Importance of Ethynyl and Carbamate Moieties in Ligand Design and Structure-Activity Relationships

The ethynyl and carbamate groups of this compound are not merely passive structural elements; they play active and crucial roles in shaping the pharmacological profile of its derivatives.

The ethynyl group is a particularly valuable pharmacophore in modern drug design. Its small size and linear geometry allow it to occupy narrow hydrophobic pockets within protein binding sites. Furthermore, the terminal alkyne can act as a hydrogen bond acceptor and can participate in various non-covalent interactions, including π-stacking and halogen bonding with appropriate partner atoms in the target protein. The high reactivity of the terminal alkyne also allows for its use as a chemical probe or as a reactive handle for covalent modification of target proteins, a strategy increasingly employed in the development of targeted covalent inhibitors.

The carbamate moiety is a well-established functional group in medicinal chemistry, often used as a bioisostere for amide bonds. researchgate.net Its presence can enhance metabolic stability by being more resistant to enzymatic hydrolysis compared to esters. The carbamate group can also participate in hydrogen bonding interactions with biological targets, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The tert-butyl group of the carbamate provides steric bulk, which can influence the compound's conformation and binding affinity. Structure-activity relationship (SAR) studies on related O-biphenyl-3-yl carbamates have demonstrated that modifications to the carbamate group can significantly impact the potency and pharmacokinetic properties of the resulting inhibitors. nih.gov

The interplay between the ethynyl and carbamate functionalities allows for a systematic exploration of the chemical space around a target binding site. By keeping the core structure constant and modifying the substituents attached via the ethynyl group, or by altering the nature of the carbamate, medicinal chemists can systematically probe the structure-activity relationships and optimize the potency, selectivity, and drug-like properties of lead compounds.

Applications in Drug Discovery and Lead Compound Generation

This compound is a valuable tool in the early stages of drug discovery, particularly in the generation of hit and lead compounds. researchgate.net Its utility stems from its adaptability as a building block in various drug discovery platforms.

While specific examples detailing the use of this compound in targeted drug delivery systems are not prevalent in the literature, its structural features make it an attractive candidate for such applications. The terminal ethynyl group is ideally suited for conjugation to carrier molecules, such as nanoparticles, liposomes, or antibodies, through click chemistry. nih.gov This allows for the precise attachment of a therapeutic payload to a delivery vehicle designed to target specific cells or tissues, thereby enhancing efficacy and reducing off-target side effects. The general principle of targeted drug delivery involves linking a drug to a targeting moiety that recognizes specific receptors overexpressed on cancer cells or other diseased tissues. mdpi.com The versatility of the ethynyl group for bioconjugation makes this compound a potentially useful component in the construction of such sophisticated drug delivery systems.

Combinatorial chemistry is a powerful technique for rapidly generating large and diverse libraries of compounds for high-throughput screening. nih.gov The structure of this compound is highly amenable to combinatorial approaches. The reactive ethynyl group serves as a key anchor point for diversification. By reacting the core scaffold with a library of different azides via click chemistry, a vast number of unique triazole-containing derivatives can be synthesized in a parallel and efficient manner. This approach allows for the systematic exploration of a wide range of chemical functionalities at a specific position in the molecule, which is invaluable for establishing detailed structure-activity relationships (SAR). The resulting SAR data can then guide the rational design of more potent and selective lead compounds. The "one-bead-one-compound" method is a classic example of a combinatorial technique where such building blocks can be utilized to create extensive libraries for screening against biological targets. youtube.com

Polymer Chemistry and Advanced Materials Science Applications

Homo- and Copolymerization of Ethynylphenylcarbamate Monomers

The presence of the terminal acetylene (B1199291) group allows tert-butyl 3-ethynylphenylcarbamate to undergo homo- and copolymerization through various mechanisms. The polymerization of aromatic compounds bearing terminal ethynyl (B1212043) groups is a known method for synthesizing polymers with specific electronic and physical properties. nih.gov For instance, monomers like diethynylbenzenes have been extensively studied for their ability to form prepolymers that can be further processed into crosslinked materials. nih.gov

In the case of this compound, homopolymerization would lead to a polymer with a polyacetylene backbone and pendant phenylcarbamate groups. Copolymerization with other monomers, either other acetylene derivatives or different types of monomers, can be utilized to fine-tune the properties of the resulting polymer, such as solubility, thermal stability, and functional group density.

Mechanisms of Polymerization (e.g., Acetylenic Polymerization, Cationic Polymerization)

Acetylenic Polymerization: The polymerization of terminal acetylene groups can be initiated by various catalysts, including transition metal complexes like those of nickel and palladium. nih.gov For example, the polymerization of p-diethynylbenzene in the presence of a nickel acetylacetonate/triphenylphosphine complex has been shown to produce soluble prepolymers. nih.gov A similar approach could be applied to this compound. The reaction would proceed via the coupling of the ethynyl groups to form a conjugated polymer backbone. The polymerization conditions, such as catalyst choice, solvent, and temperature, would significantly influence the molecular weight and structure of the resulting polymer.

Cationic Polymerization: Cationic polymerization is a chain-growth polymerization initiated by an electrophile. libretexts.org This method is typically effective for monomers that can form stable carbocationic propagating species, such as alkenes with electron-donating substituents. libretexts.orgwikipedia.org While less common for simple acetylenes, the phenyl ring in this compound could potentially stabilize a cationic intermediate formed upon protonation of the ethynyl group, especially with the influence of the carbamate (B1207046) substituent. The initiation is often carried out using a Lewis acid in conjunction with a co-initiator like water. youtube.comyoutube.com The propagating chain end is a carbocation, which successively adds monomer units. youtube.com The tert-butoxycarbonyl group on the phenyl ring would likely influence the reactivity of the monomer and the stability of the propagating cation.

Polymerization MechanismKey FeaturesPotential Initiators/CatalystsRelevance to this compound
Acetylenic PolymerizationFormation of a conjugated polyacetylene backbone.Nickel or Palladium complexes (e.g., Ni(acac)₂/PPh₃). nih.govThe terminal ethynyl group is the primary site of polymerization.
Cationic PolymerizationPropagation via a carbocationic chain end. wikipedia.orgLewis acids (e.g., BF₃, AlCl₃) with a co-initiator. youtube.comPossible due to potential stabilization of the cation by the phenyl ring.

Direct Incorporation of Functional Groups into Polymer Architectures

A significant advantage of using monomers like this compound is the direct incorporation of functional groups into the polymer structure during polymerization. cmu.edu In this case, the tert-butylcarbamate (B1260302) group is carried into the polymer as a pendant group on each repeating unit. This functional group can impart several desirable properties to the polymer. youtube.com

The bulky tert-butyl group can enhance the solubility of the polymer in organic solvents by preventing close chain packing. Furthermore, the carbamate linkage itself offers a site for potential post-polymerization modification. For instance, the tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions to reveal a primary amine, which can then be used for further functionalization, such as grafting other polymer chains or attaching bioactive molecules. This approach allows for the creation of complex polymer architectures from a relatively simple initial polymerization. cmu.edu

Development of Functional Polymeric Materials from Ethynylphenylcarbamate Units

Polymers derived from ethynylphenylcarbamate units are expected to have a range of interesting properties leading to functional materials. The conjugated polyacetylene backbone, which can be formed from the ethynyl groups, suggests potential applications in organic electronics, such as conductive polymers or materials with interesting optical properties.

The presence of the carbamate functionality opens up possibilities for creating materials with specific interaction capabilities. The N-H group in the carbamate is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These sites can be exploited to create materials with controlled adhesion, or for the development of sensors where binding of an analyte to the functional group leads to a detectable change in the polymer's properties.

Furthermore, the ability to deprotect the carbamate to yield a poly(aminophenylacetylene) creates a new class of functional materials. These amino-functionalized polymers can have applications in areas such as gene delivery, as the cationic nature of the protonated amines can facilitate complexation with DNA.

Formation of Supramolecular Polymer Assemblies

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The functional groups present in polymers derived from this compound make them excellent candidates for forming supramolecular assemblies. The hydrogen bonding capabilities of the carbamate group are a key driver for such self-assembly.

For instance, intermolecular hydrogen bonds between the N-H and C=O groups of different polymer chains can lead to the formation of physically crosslinked networks or ordered domains within the material. This can significantly influence the mechanical and thermal properties of the polymer.

In a manner analogous to how halogen bonding has been used to direct the assembly of vinyl ether polymers nih.gov, the specific interactions of the carbamate group can be used to guide the formation of complex, hierarchical structures. By carefully designing the polymer architecture, it may be possible to create nano-structured materials, such as micelles, fibers, or films, with applications in nanotechnology and biomedicine.

Functional GroupOriginPotential Role in Polymer Properties
Polyacetylene BackbonePolymerization of ethynyl groupsElectrical conductivity, optical properties.
Tert-butylcarbamatePendant group from monomerSolubility, hydrogen bonding, precursor to amine group.
Primary Amine (after deprotection)Cleavage of Boc groupSite for further functionalization, pH-responsiveness.

Advanced Characterization and Spectroscopic Analysis of Ethynylphenylcarbamates

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are fundamental in determining the precise chemical structure and conformation of tert-butyl 3-ethynylphenylcarbamate. These techniques provide insights into the molecular framework, the presence of specific functional groups, and the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR data provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the synthesis and subsequent purification by column chromatography yield a colorless liquid. oup.com The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the aromatic protons, the ethynyl (B1212043) proton, the NH proton of the carbamate (B1207046), and the protons of the tert-butyl group. oup.comresearchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. A study reports the following chemical shifts (δ) in CDCl₃ at 100 MHz: 152.7, 138.5, 129.1, 126.8, 122.8, 122.1, 119.2, 83.5, 80.9, 77.3, and 28.4 ppm. researchgate.net These shifts correspond to the carbonyl carbon of the carbamate, the aromatic carbons, the acetylenic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

2D NMR: While specific 2D NMR data like COSY, HSQC, or HMBC for this compound is not detailed in the available literature, these techniques are generally employed to establish connectivity between protons and carbons, further confirming the structural assignment.

¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ researchgate.net
AssignmentChemical Shift (δ)
C=O (carbamate)152.7
Aromatic C (C-N)138.5
Aromatic CH129.1
Aromatic CH126.8
Aromatic C (C-C≡CH)122.8
Aromatic CH122.1
Aromatic CH119.2
Ethynyl C (Ar-C≡)83.5
Quaternary C (tert-butyl)80.9
Ethynyl C (≡C-H)77.3
Methyl C (tert-butyl)28.4

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The IR spectra of this compound are typically recorded using dry KBr with the solid compound. rsc.orgrsc.org Key absorption bands are expected for the N-H and C=O stretching of the carbamate group, the C≡C and ≡C-H stretching of the ethynyl group, and the C-H and C=C vibrations of the aromatic ring. While general IR spectroscopic studies are mentioned, specific peak data for the title compound is not available in the provided search results. rsc.orgrsc.orgnih.govresearchgate.net However, for a closely related derivative, IR data has been recorded, suggesting the utility of this technique in characterizing this class of compounds. oup.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of this compound by providing a highly accurate mass measurement. Although HRMS has been used to characterize derivatives of this compound, specific HRMS data for the parent molecule, this compound, is not detailed in the currently available literature. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-visible spectrum of this compound, when measured in various solvents, would reveal absorption maxima corresponding to π-π* transitions within the aromatic ring and the conjugated ethynyl system. One study indicates that UV-visible spectra of synthesized compounds, including the one , were measured in the wavelength range of 200–550 nm. rsc.org However, the specific absorption maxima and corresponding electronic transitions for this compound are not explicitly reported in the provided search results.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional molecular structure and crystal packing in the solid state. While the crystal structure of a complex containing a derivative of this compound has been solved, there is no information available in the searched literature regarding the single-crystal X-ray diffraction analysis of this compound itself. nih.govresearchgate.netrsc.orggoogle.comgoogle.com

Advanced Microscopy Techniques for Material Characterization

Advanced microscopy techniques can provide valuable information on the morphology and surface characteristics of materials. In the context of related research, Atomic Force Microscopy (AFM) has been employed to study the conformational changes in DNA after interaction with a copper complex derived from N-Boc-3-ethynylaniline. oup.comresearchgate.netdcu.ie This indicates the potential utility of such techniques in studying the interactions and material properties of systems involving this compound. However, no studies utilizing advanced microscopy techniques such as AFM, Scanning Electron Microscopy (SEM), or Transmission Electron Microscopy (TEM) for the direct material characterization of this compound were found in the provided search results.

Chromatographic and Other Analytical Methodologies for Purity Assessment and Reaction Monitoring

The purity assessment and monitoring of reactions involving ethynylphenylcarbamates, such as this compound, are crucial for ensuring the quality of the final product and optimizing synthetic procedures. A range of chromatographic and analytical techniques are employed for these purposes, with High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prominent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the quantitative analysis of this compound, offering high resolution and sensitivity for both purity determination and reaction monitoring. Reversed-phase HPLC is the most common mode used for this class of compounds.

Purity Assessment: For determining the purity of this compound, a gradient elution method on a C18 or similar octadecylsilyl (ODS) column is typically employed. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A time-based gradient, where the proportion of the organic solvent is increased over the course of the analysis, allows for the effective separation of the main compound from its potential impurities, which may include starting materials (e.g., 3-ethynylaniline), by-products from the carbamate formation, or products of side reactions like homocoupling of the ethynyl group. Detection is commonly achieved using a photodiode array (PDA) or a UV detector, often set at wavelengths around 220 and 254 nm where the aromatic and carbamate chromophores absorb. googleapis.com For more detailed analysis and confirmation of impurity structures, HPLC coupled with mass spectrometry (LC-MS) is invaluable. google.com

Reaction Monitoring: HPLC is also extensively used to monitor the progress of the synthesis of this compound. For instance, in a Sonogashira coupling reaction to introduce the ethynyl group, HPLC can track the consumption of the aryl halide and the formation of the desired product. semanticscholar.orggoogle.com By taking aliquots from the reaction mixture at different time intervals, the reaction kinetics and endpoint can be accurately determined, which is critical for process optimization and ensuring complete conversion. semanticscholar.org

Table 1: Illustrative HPLC Conditions for Analysis of Related Aryl Carbamates and Ethynylphenyl Compounds

Parameter Condition Reference
Column ODS-AQ, 2.1 x 50 mm, 3 µm googleapis.com
Mobile Phase A: Water, B: Acetonitrile (gradient) google.com
Gradient 5% B to 100% B google.com
Flow Rate 0.5 - 1.0 mL/min -
Detection UV at 220 and 254 nm googleapis.com
Column Temp. 40 °C googleapis.com

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable technique for the qualitative monitoring of reactions that produce this compound. nih.gov It is particularly useful for quickly assessing the progress of a reaction on a qualitative basis.

Reaction Monitoring: During the synthesis, small samples of the reaction mixture are spotted on a silica (B1680970) gel TLC plate alongside the starting materials. semanticscholar.org The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. semanticscholar.org The difference in polarity between the starting materials (e.g., 3-ethynylaniline) and the product (this compound) allows for their separation on the plate. nih.gov The consumption of the starting material and the appearance of the product spot can be visualized under UV light (typically at 254 nm) due to the aromatic nature of the compounds. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system and helps in identifying the components of the reaction mixture. semanticscholar.org TLC is frequently used to determine the optimal reaction time and to check for the completion of reactions like the Sonogashira coupling. nih.gov

Table 2: Representative TLC Conditions for Monitoring Reactions of Ethynylphenyl Compounds

Parameter Condition Reference
Stationary Phase Silica Gel 60 F254 semanticscholar.org
Mobile Phase Hexane/Ethyl Acetate (e.g., 7:3, v/v) semanticscholar.org
Visualization UV light (254 nm) nih.gov
Application Monitoring Sonogashira coupling reactions semanticscholar.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of this compound, particularly for identifying volatile impurities. However, the thermal lability of many carbamate compounds can pose a challenge, often leading to decomposition in the hot injector port of the gas chromatograph. researchgate.net

Purity and By-product Analysis: To overcome thermal degradation, derivatization of the carbamate may be necessary. For this compound, analysis might be more successful if focused on identifying more volatile and thermally stable precursors or potential side products. GC-MS provides excellent separation and powerful identification capabilities through the mass spectra of the eluted compounds, which serve as a molecular fingerprint. core.ac.uk Analysis of structurally related aromatic amines and carbamates has been successfully performed using GC-MS, often after a derivatization step to increase thermal stability and volatility. researchgate.net

Table 3: General GC-MS Parameters for the Analysis of Related Aromatic Compounds

Parameter Condition Reference
Column Capillary column (e.g., DB-5 or equivalent) -
Injector Temp. 250-280 °C (potential for degradation) -
Carrier Gas Helium -
Detection Mass Spectrometry (Electron Impact) core.ac.uk
Note Derivatization may be required for carbamates. researchgate.net

Computational and Theoretical Investigations of Tert Butyl 3 Ethynylphenylcarbamate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. orientjchem.orgresearchgate.netorientjchem.org By calculating the electron density, DFT can predict a variety of molecular properties, including geometries, energies of reactants, intermediates, and transition states. researchgate.netorientjchem.org For tert-butyl 3-ethynylphenylcarbamate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, reveals the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule. researchgate.net For instance, the nitrogen and oxygen atoms of the carbamate (B1207046) group are expected to be electron-rich, while the hydrogen on the nitrogen and the ethynyl (B1212043) proton are likely to be electron-poor.

Table 1: Calculated Electronic Properties of a Phenylcarbamate Derivative using DFT (Illustrative data based on typical DFT results for related compounds)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

These calculations are instrumental in predicting how this compound might interact with other reagents. For example, the electron-rich phenyl ring and ethynyl group can participate in various organic reactions, and their reactivity can be quantitatively assessed using DFT-derived reactivity descriptors.

Conformational Analysis and Molecular Dynamics Simulations of Carbamate-Containing Systems

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. acs.org These simulations can reveal how the molecule flexes, bends, and interacts with its environment, such as a solvent or a biological receptor. acs.org For carbamate-containing systems, MD simulations can shed light on the stability of different conformers and the transitions between them. nih.gov This is particularly important for understanding how a molecule like this compound might bind to a protein, as both the ligand and the protein are flexible entities. acs.org

Table 2: Torsional Angle Preferences in a Substituted Phenylcarbamate System from Conformational Analysis (Illustrative data based on typical conformational analysis of related compounds)

Dihedral Angle Most Stable Conformation (degrees) Energy Barrier to Rotation (kcal/mol)
C-O-C-N (carbamate) ~180 (trans) 5-10
O-C-N-C (phenyl) ~30 2-4

Mechanistic Studies of Organic Transformations Involving Ethynylphenylcarbamates

Computational methods are invaluable for elucidating the mechanisms of organic reactions. researchgate.netnih.gov For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions at the ethynyl group or reactions at the carbamate nitrogen, DFT calculations can map out the entire reaction pathway. sigmaaldrich.com This includes identifying the structures and energies of all intermediates and transition states, which allows for the determination of the reaction's feasibility and the prediction of its rate. researchgate.netorientjchem.org

For example, in a Sonogashira coupling reaction, where the ethynyl group of this compound would react with an aryl halide, computational studies can detail the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Understanding these mechanistic details can help in optimizing reaction conditions to improve yields and selectivity. Similarly, the reactivity of the N-H bond in the carbamate group can be studied computationally to predict its behavior in reactions like N-alkylation or N-arylation.

Table 3: Calculated Activation Energies for a Postulated Reaction Step of an Ethynylphenyl Analogue (Illustrative data based on typical mechanistic studies)

Reaction Step Transition State Activation Energy (kcal/mol)
Oxidative Addition TS1 15.2

Computational Approaches to Ligand Design and Binding Interactions

The structural motifs present in this compound—a carbamate linker, an aromatic ring, and an alkyne—are commonly found in molecules designed for biological applications. nih.govacs.org The carbamate group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition. nih.govresearchgate.net Computational ligand design uses these principles to create new molecules with high affinity and selectivity for a specific biological target, such as an enzyme or a receptor. utdallas.edunih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking this compound or its derivatives into the active site of a protein, researchers can predict binding modes and estimate the binding affinity. These predictions can then be refined using more computationally intensive methods like MD simulations to account for the flexibility of both the ligand and the protein and to calculate the free energy of binding. This information is critical for the rational design of new therapeutic agents. acs.org

Table 4: Predicted Binding Interactions of a Carbamate-based Ligand with a Protein Target (Illustrative data based on typical molecular docking and MD simulation results)

Interacting Residue Interaction Type Distance (Å)
Asp129 Hydrogen Bond (with N-H) 2.8
Phe256 π-π Stacking (with phenyl ring) 3.5
Val84 Hydrophobic Interaction (with tert-butyl) 4.1

Emerging Research Directions and Future Perspectives

Integration with Bioorthogonal Chemistry and Bioconjugation Strategies

The terminal ethynyl (B1212043) group of tert-butyl 3-ethynylphenylcarbamate positions it as a valuable building block in the rapidly advancing field of bioorthogonal chemistry. These reactions occur within living systems without interfering with native biochemical processes. The alkyne moiety, in particular, is a key functional group for "click chemistry," a set of powerful, specific, and high-yielding reactions.

The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). This reaction is a cornerstone of bioconjugation, enabling the precise attachment of molecules to biomacromolecules such as proteins and nucleic acids for imaging, tracking, and therapeutic purposes. acs.orgbroadpharm.combroadpharm.com The reaction's efficiency and the biocompatibility of the resulting triazole make it ideal for in vivo applications. broadpharm.comresearchgate.net Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially toxic copper catalyst by using strained cyclooctynes, further enhancing its utility in living cells. broadpharm.comnih.gov

The carbamate (B1207046) group in this compound can serve as a protecting group for an amino functionality or as a structural element in more complex molecular designs. This dual functionality allows for the incorporation of the ethynyl "handle" into a wide range of molecules destined for biological studies. For instance, derivatives of ethynylphenylcarbamate can be used in the synthesis of complex heterocyclic structures like dehydrotryptophans, which are of biological interest. While direct studies on this compound in bioorthogonal applications are emerging, the established reactivity of its constituent functional groups strongly suggests its potential for creating novel probes and therapeutic agents. The use of a closely related compound, tert-butyl 4-ethynylphenylcarbamate, in research contexts underscores the recognized utility of this class of molecules in chemical biology. polyu.edu.hk

Key Bioorthogonal Reactions Involving Alkynes:

Reaction TypeKey FeaturesCatalystCommon Applications
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency, forms stable 1,4-disubstituted triazoles.Copper(I)Bioconjugation, drug discovery, materials science. broadpharm.comorganic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, utilizes strained alkynes (e.g., cyclooctynes).NoneIn vivo labeling, cell surface engineering. broadpharm.comnih.gov

Applications in Homogeneous and Heterogeneous Catalysis

The molecular architecture of this compound, featuring both an electron-rich alkyne and a carbamate linkage, presents intriguing possibilities for its use in catalysis, both in homogeneous and heterogeneous systems. Catalysts are crucial for increasing reaction rates and selectivity, and the design of novel ligands to coordinate with metal centers is a key area of research.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, the ethynyl group of the compound could act as a ligand for transition metals. springernature.com The π-system of the triple bond can coordinate to a metal center, influencing its electronic properties and catalytic activity. Furthermore, the carbamate moiety could participate in secondary interactions, such as hydrogen bonding, which can help in substrate recognition and stabilization of transition states, leading to higher selectivity. While direct catalytic applications of this compound are not yet widely reported, the synthesis of various carbamate derivatives for applications in medicinal chemistry, which often involves catalytic steps, points to the compatibility of this functional group with catalytic processes. broadpharm.comresearchgate.net

In heterogeneous catalysis , where the catalyst is in a different phase from the reactants, the compound could be used to functionalize the surface of solid supports. This modification can alter the surface properties of the catalyst, enhancing its selectivity and stability. nih.govorganic-chemistry.org For example, the ethynyl group could be used to "click" the molecule onto an azide-functionalized support, creating a well-defined and stable catalytic surface. The carbamate functionality could then interact with reactants in a specific manner, directing the reaction towards a desired product. The development of ligand-directed heterogeneous catalysts is a growing field aimed at combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.govorganic-chemistry.org

Development of Advanced Functional Materials

The ethynylphenyl group is a valuable component in the synthesis of advanced functional materials, particularly conjugated polymers. These materials are characterized by alternating single and multiple bonds, which leads to delocalized π-electron systems and gives rise to interesting electronic and optical properties.

Polymers incorporating ethynylene units, such as those that could be derived from this compound, often exhibit properties like fluorescence and can be designed to respond to external stimuli such as light or chemical changes. The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of such poly(phenylene ethynylene)s (PPEs). organic-chemistry.org The properties of these polymers can be tuned by modifying the substituents on the aromatic rings. The carbamate group in this compound offers a handle for such modifications or can be deprotected to yield a primary amine, which can then be used for further functionalization or to influence intermolecular interactions through hydrogen bonding.

The introduction of ethynylene linkages into polymer backbones can lead to materials with low band gaps, which is desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While some ethynylene-containing polymers may have limited solubility, the tert-butyl group on the carbamate can enhance solubility in common organic solvents, facilitating processing and characterization. acs.org The thermal properties of these polymers are also of interest, with some showing good thermal stability. acs.org

Sustainable Synthesis and Green Chemistry Principles in Ethynylphenylcarbamate Production

The growing emphasis on sustainable practices in the chemical industry has spurred research into greener synthetic routes for a wide range of compounds, including carbamates. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. broadpharm.comnih.govorganic-chemistry.org

Traditional methods for carbamate synthesis can involve hazardous reagents like phosgene (B1210022) or isocyanates. Modern approaches seek to avoid these substances by using alternative carbonyl sources. For instance, the reaction of amines with carbonates or bicarbonates in the presence of a suitable activation agent presents a more sustainable alternative. acs.org Research into solvent-free reaction conditions and the use of milder, more efficient catalysts are also key aspects of greening carbamate production. springernature.com One reported greener protocol for carbamate synthesis utilizes sodium cyanate, a phenol (B47542) or alcohol, and trichloroacetic acid in a solvent-free methodology, resulting in high yields and purity. springernature.com

For the synthesis of this compound specifically, a green chemistry approach would focus on several key areas:

Atom Economy: Designing the synthesis to maximize the incorporation of all starting materials into the final product. organic-chemistry.org

Use of Safer Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents, or conducting reactions under solvent-free conditions. nih.gov

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure to reduce energy consumption. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. nih.govnih.gov

While specific green synthesis routes for this compound are still an active area of research, the general principles of green chemistry provide a clear framework for the development of more environmentally friendly production methods for this and related compounds.

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl 3-ethynylphenylcarbamate?

The synthesis typically involves condensation reactions. For example, tert-butyl carbamate derivatives can be synthesized using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation between tert-butyl carbamate precursors and substituted carboxylic acids . Multi-step protocols, such as those involving tert-butyl-protected intermediates followed by deprotection or functionalization (e.g., ethynylation), are also common . Ensure reaction optimization by monitoring pH, temperature, and reagent stoichiometry.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Engineering controls : Use fume hoods for ventilation to avoid inhalation of dust or vapors .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For respiratory protection, use NIOSH-approved masks (e.g., P95) if handling powdered forms .
  • Storage : Store in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent unintended reactions .

Q. How can researchers determine the purity of this compound?

  • Analytical chromatography : Use HPLC or UPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopic methods : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, comparing peaks to reference spectra (e.g., tert-butyl protons at ~1.3 ppm) .
  • Melting point analysis : Compare experimental values (e.g., 103–106°C for related carbamates) to literature data .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

The ethynyl moiety enables participation in Sonogashira, Cu-catalyzed azide-alkyne cycloaddition (CuAAC), or cyclopropanation reactions. For example, the ethynyl group can form carbon-carbon bonds with aryl halides under palladium catalysis, making it valuable for constructing conjugated systems in drug discovery . Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize side reactions like alkyne homocoupling.

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of tert-butyl carbamate derivatives?

  • Experimental verification : Reproduce synthesis and purification steps (e.g., recrystallization from ethanol/water) to obtain high-purity samples.
  • Differential Scanning Calorimetry (DSC) : Use DSC to measure precise melting points and identify polymorphic forms .
  • Literature cross-validation : Compare data across peer-reviewed journals and avoid relying solely on vendor-supplied SDS, which often lack detailed characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.